molecular formula C14H13BrClNO3S B3605787 3-bromo-N-(5-chloro-2-methylphenyl)-4-methoxybenzenesulfonamide

3-bromo-N-(5-chloro-2-methylphenyl)-4-methoxybenzenesulfonamide

Cat. No. B3605787
M. Wt: 390.7 g/mol
InChI Key: XPHVANLPYFUERO-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(5-chloro-2-methylphenyl)-4-methoxybenzenesulfonamide” is an organic molecule that contains several functional groups. It has a sulfonamide group (-SO2NH2), which is a common feature in many pharmaceutical drugs. It also contains a bromine atom, a chlorine atom, and a methoxy group (-OCH3), which are often involved in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the bromine, chlorine, and methoxy groups, and the formation of the sulfonamide linkage. This could potentially be achieved through reactions such as electrophilic aromatic substitution for the halogen atoms and nucleophilic substitution for the methoxy group .


Molecular Structure Analysis

The presence of the sulfonamide group, halogens, and methoxy group in the molecule would have significant effects on its structure and properties. For example, the sulfonamide group is capable of forming hydrogen bonds, which could influence the compound’s solubility and reactivity. The halogens are electron-withdrawing groups, which would affect the electron distribution in the molecule and its reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine and chlorine atoms could be replaced by other groups in a nucleophilic substitution reaction. The sulfonamide group could also undergo various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, it would likely have a relatively high molecular weight due to the presence of the bromine and chlorine atoms. The ability of the sulfonamide group to form hydrogen bonds could make the compound more soluble in polar solvents .

Safety and Hazards

As with any chemical compound, handling “3-bromo-N-(5-chloro-2-methylphenyl)-4-methoxybenzenesulfonamide” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known from the information available .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether it has any biological activity, given the presence of the sulfonamide group .

properties

IUPAC Name

3-bromo-N-(5-chloro-2-methylphenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO3S/c1-9-3-4-10(16)7-13(9)17-21(18,19)11-5-6-14(20-2)12(15)8-11/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHVANLPYFUERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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